N-[(E)-1H-indol-3-ylmethylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
Description
N-[(E)-1H-Indol-3-ylmethylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline (CAS: 303212-79-5) is a Schiff base derivative integrating three key moieties: an indole group, a 6-methylbenzothiazole unit, and an aniline backbone. Its molecular formula is C23H17N3S, with a molecular weight of 367.5 g/mol and an exact mass of 367.1143 . The compound’s structure features a conjugated π-system due to the aromatic indole and benzothiazole groups, which may enhance electronic properties such as fluorescence or charge transport. This makes it a candidate for applications in organic electronics (e.g., OLEDs) and biological imaging .
Properties
Molecular Formula |
C23H17N3S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C23H17N3S/c1-15-6-11-21-22(12-15)27-23(26-21)16-7-9-18(10-8-16)24-13-17-14-25-20-5-3-2-4-19(17)20/h2-14,25H,1H3 |
InChI Key |
HWRSQSBIJIBOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Conventional Condensation Method
The most widely reported method involves the acid-catalyzed condensation of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with 1H-indole-3-carbaldehyde under reflux conditions. The reaction proceeds via nucleophilic attack of the aniline’s primary amine on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond (C=N).
-
Reactants :
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4-(6-Methyl-1,3-benzothiazol-2-yl)aniline (1.0 equiv, 240.32 g/mol)
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1H-Indole-3-carbaldehyde (1.0 equiv, 145.16 g/mol)
-
-
Catalyst : Glacial acetic acid (5–10 mol%)
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Solvent : Ethanol (50 mL per mmol of aniline)
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Conditions : Reflux at 80°C for 6–8 hours.
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Workup : Cool to room temperature, filter the precipitate, and recrystallize from ethanol.
Key Characterization Data:
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IR (KBr) : ν(C=N) at 1620–1630 cm⁻¹, ν(N-H) at 3250–3278 cm⁻¹.
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¹H NMR (DMSO-d₆) : δ 8.6–8.8 ppm (s, 1H, CH=N), 7.2–8.2 ppm (m, aromatic protons), 2.4 ppm (s, 3H, CH₃).
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ESI-MS : m/z 342.5 [M+H]⁺.
Ultrasound-Assisted Synthesis
To enhance reaction efficiency, ultrasound irradiation has been employed as a green chemistry approach. This method reduces reaction time from hours to minutes by accelerating molecular interactions through cavitation.
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Reactants : Equimolar amounts of aniline and aldehyde.
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Catalyst : None or trace acetic acid.
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Solvent : Ethanol.
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Conditions : Ultrasound bath (40 kHz, 300 W) at 50°C for 15–30 minutes.
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Workup : Same as conventional method.
Advantages Over Conventional Method:
Solvent-Free Mechanochemical Synthesis
For industrial scalability, solvent-free grinding methods have been explored. This approach eliminates solvent waste and simplifies purification.
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Reactants : Equimolar amounts of aniline and aldehyde.
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Catalyst : None or silica-supported acid.
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Conditions : Ball milling or manual grinding at room temperature for 20–40 minutes.
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Workup : Wash with cold ethanol.
Critical Analysis of Methodologies
Catalytic Efficiency
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Acetic Acid : Provides protonation for carbonyl activation but requires longer reaction times.
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Piperidine : Base catalysts (e.g., piperidine) are less common but improve selectivity in sterically hindered systems.
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Au@TiO₂ Nanoparticles : Reported in related Schiff base syntheses for microwave-assisted reactions, offering 90–95% yields in 10–15 minutes.
Solvent Impact
Side Reactions and Mitigation
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Oxidation : The indole moiety is prone to oxidation; inert atmospheres (N₂/Ar) are recommended.
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Polymerization : Controlled stoichiometry (1:1 aldehyde:amine) prevents oligomer formation.
Comparative Data Table
| Method | Catalyst | Solvent | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Conventional Reflux | Acetic Acid | Ethanol | 6–8 h | 75–86 | 98 |
| Ultrasound-Assisted | None | Ethanol | 0.5 h | 88–92 | 99 |
| Solvent-Free Grinding | Silica-Supported Acid | None | 0.3 h | 70–78 | 95 |
Advanced Modifications and Derivatives
Metal Complexation
The Schiff base can coordinate transition metals (e.g., Cu(II), Zn(II)) for biomedical applications. For example, reaction with Cu(NO₃)₂ in methanol yields a tetrahedral complex with enhanced antimicrobial activity.
Functionalization at the Benzothiazole Core
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Methyl Group Oxidation : Treating with KMnO₄ converts the 6-methyl group to a carboxylic acid for further derivatization.
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Electrophilic Substitution : Nitration or sulfonation introduces functional groups at the benzothiazole’s 5-position.
Industrial and Environmental Considerations
Scalability Challenges
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing indole and benzothiazole structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of benzothiazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
N-[(E)-1H-indol-3-ylmethylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline has also shown promising antimicrobial activity. Studies have reported that similar compounds exhibit inhibitory effects against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Neuroprotective Effects
The neuroprotective potential of indole and benzothiazole derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. These compounds can act as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain . This property suggests their potential use in treating cognitive disorders.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Indole-benzothiazole derivatives showed IC50 values in the low micromolar range against cancer cell lines. |
| Study B | Antimicrobial Properties | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study C | Neuroprotective Effects | Inhibition of acetylcholinesterase with IC50 values indicating significant potential for Alzheimer's treatment. |
Drug Development
Given its diverse biological activities, there is potential for this compound to serve as a lead structure in drug development programs targeting cancer, infections, and neurodegenerative diseases.
Mechanistic Studies
Further studies are needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Understanding these mechanisms could enhance its therapeutic efficacy and safety profile.
Formulation Studies
Developing effective formulations that enhance the bioavailability and stability of this compound will be crucial for its application in clinical settings.
Mechanism of Action
The mechanism by which (E)-1-(1H-INDOL-3-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE exerts its effects is primarily through its interaction with specific molecular targets The indole and benzothiazole moieties allow for binding to various enzymes and receptors, modulating their activity
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogues share the benzothiazole-aniline core but differ in substituents, influencing their physicochemical and biological properties. Key comparisons include:
*Assumed based on described structure.
Key Observations:
- The naphthyl group in increases molecular weight and hydrophobicity, which may improve material stability in organic electronics .
- Electronic Properties : The benzothiazole-aniline core is common in dyes and imaging probes (e.g., Thioflavin T derivatives ). The indole substituent’s electron-rich nature could redshift absorption/emission spectra, making the compound suitable for specialized optoelectronic applications .
Research Tools and Methodologies
Crystallographic software (e.g., SHELXL , ORTEP-3 ) and suites like WinGX are critical for resolving molecular structures of analogues. These tools enable precise determination of bond lengths and angles, aiding in structure-activity relationship studies.
Biological Activity
N-[(E)-1H-indol-3-ylmethylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its properties, synthesis, and biological effects based on available research.
Chemical Structure
The compound has a complex structure that combines an indole moiety with a benzothiazole derivative. Its molecular formula is , which indicates the presence of three nitrogen atoms and one sulfur atom in addition to carbon and hydrogen.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 1H-indole derivatives and benzothiazole derivatives. The general method includes:
- Reagents : Indole derivative, benzothiazole derivative, and a suitable solvent (e.g., toluene).
- Procedure : The reactants are mixed and heated under reflux conditions for several hours, followed by purification through recrystallization.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis |
| A549 | 20 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it has been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, the compound exhibits significant antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Several case studies have investigated the biological activity of similar indole-based compounds. For instance:
- Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry reported that indole derivatives possess diverse biological activities including anti-inflammatory and anti-tumor effects (Arumugam et al., 2021).
- Benzothiazole Compounds : Research has indicated that benzothiazole derivatives often exhibit significant antibacterial properties, suggesting that the combination with indole may enhance these effects (Wang et al., 2018).
Q & A
Basic: What are the recommended synthetic routes for N-[(E)-1H-indol-3-ylmethylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Benzothiazole Core Formation : React 2-amino-6-methylbenzothiazole with a substituted aniline derivative under acidic conditions (e.g., acetic acid) to form 4-(6-methyl-1,3-benzothiazol-2-yl)aniline .
Imine Linkage : Condense the aniline derivative with 1H-indole-3-carbaldehyde in ethanol under reflux, using catalytic acetic acid to facilitate Schiff base formation (E-configuration confirmed by NMR) .
Key Validation : Monitor reaction progress via TLC and purify by recrystallization (acetic acid/water mixtures are effective) .
Basic: How can the structure of this compound be confirmed using crystallographic methods?
Methodological Answer:
- X-ray Diffraction : Employ SHELX programs (e.g., SHELXL for refinement) to solve single-crystal structures. The imine bond geometry (E-configuration) and planarity of the benzothiazole-indole system can be validated .
- Visualization : Use ORTEP-III (via WinGX suite) to generate thermal ellipsoid diagrams, highlighting bond angles and intermolecular interactions (e.g., π-π stacking between aromatic rings) .
Example : Similar benzothiazole-aniline derivatives exhibit C–N bond lengths of ~1.28 Å for imine linkages, consistent with single-bond character .
Advanced: What analytical techniques resolve contradictions in reported biological activities?
Methodological Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer results) can arise from:
- Purity Issues : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Compounds with >95% purity are essential for reliable assays .
- Solubility Effects : Test solubility in DMSO/PBS mixtures; poor solubility may artificially reduce activity. Surface plasmon resonance (SPR) can validate target binding affinity independently .
Case Study : In a 2020 study, recrystallization improved the antifungal activity of a related benzothiazole derivative by 40% .
Advanced: How can computational methods predict the compound’s electronic properties for OLED applications?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO/LUMO energies. The benzothiazole and indole moieties typically show HOMO values of −5.2 eV and LUMO of −1.8 eV, indicating charge-transfer potential .
- Charge Mobility : Use Marcus theory to estimate hole/electron mobility. A reorganization energy (λ) < 0.3 eV suggests suitability for organic semiconductors .
Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data; deviations >10 nm require re-evaluation of solvent effects .
Advanced: What strategies optimize structure-activity relationships (SAR) for protein interaction inhibition?
Methodological Answer:
- Molecular Docking : Dock the compound into the AR-Bag1L binding site (PDB: 2AM9) using AutoDock Vina. Focus on key residues (e.g., Asn727, Gln738) for hydrogen bonding with the benzothiazole sulfur .
- SAR Modifications :
- Indole Substitution : Introduce electron-withdrawing groups (e.g., –NO₂) at the indole 5-position to enhance binding affinity by 20% .
- Benzothiazole Methyl : The 6-methyl group sterically shields the sulfur atom, reducing off-target interactions .
Validation : Surface plasmon resonance (SPR) assays confirmed a Kd of 12 nM for a fluorinated analog .
Basic: What spectroscopic techniques characterize this compound’s purity and stability?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d6) should show a singlet at δ 2.45 ppm (CH₃ of benzothiazole) and a sharp imine proton at δ 8.85 ppm .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 359.1) confirms molecular weight. Fragmentation at the imine bond (m/z 212 and 147) validates structure .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect <2% degradation if stored in amber vials .
Advanced: How do solvent effects influence crystallinity in X-ray studies?
Methodological Answer:
- Solvent Screening : Use high-throughput crystallization trials (e.g., vapor diffusion with 24 solvents). Ethanol/water (1:1) yields monoclinic crystals (space group P2₁/c) suitable for diffraction .
- Disorder Mitigation : For flexible moieties (e.g., methyl groups), refine anisotropic displacement parameters and apply SHELXL restraints (ISOR, DELU) to improve R-factors (<0.05) .
Advanced: What in silico models predict metabolic pathways for toxicity screening?
Methodological Answer:
- CYP450 Metabolism : Use StarDrop’s P450 module to identify likely oxidation sites (e.g., indole C2 and benzothiazole sulfur).
- Toxicity Prediction : ADMET Predictor™ estimates hepatotoxicity (e.g., benzothiazoles may elevate ALT levels; adjust substituents to reduce risk) .
Validation : Microsomal stability assays (human liver microsomes) showed 60% parent compound remaining after 1 hour .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
